![molecular formula C21H15ClFN3O3S B2892022 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide CAS No. 1031555-09-5](/img/structure/B2892022.png)

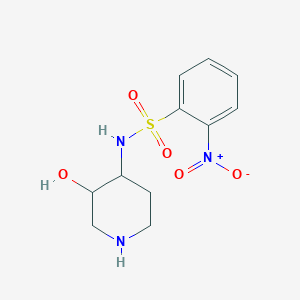

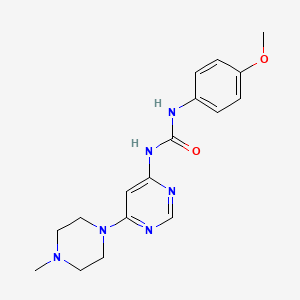

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzothiadiazine derivative. Benzothiadiazines are a class of compounds that have been used in various pharmaceutical applications, particularly as diuretics and antihypertensives . The presence of the fluorophenyl group might contribute to the compound’s reactivity and potential biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothiadiazine backbone, followed by the introduction of the chloro and fluoro substituents. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiadiazine backbone, with the chloro and fluoro substituents likely impacting its overall shape and electronic distribution .Chemical Reactions Analysis

As a benzothiadiazine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the chloro and fluoro substituents might make it more electrophilic, allowing it to participate in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro and fluoro substituents might impact its polarity, solubility, and stability .Applications De Recherche Scientifique

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

One study delves into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the exploration of various 6,5-heterocycles to improve metabolic stability. This research underscores the compound's potential in inhibiting PI3Kα and mTOR in vitro and in vivo, focusing on modifications to enhance metabolic stability (Stec et al., 2011).

Peripheral Benzodiazepine Receptor Imaging

Another study synthesizes and evaluates substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography (PET). This research is pivotal in the development of imaging agents for PBR expression in neurodegenerative disorders, offering insights into the localization and potential therapeutic targeting of PBRs (Fookes et al., 2008).

Cytotoxic Activity against Cancer Cell Lines

Research on the cytotoxic activity of novel sulfonamide derivatives reveals the synthesis and screening of compounds with various moieties for anticancer activity against breast and colon cancer cell lines. This study provides valuable data on the compound's efficacy, identifying potent derivatives against specific cancer types (Ghorab et al., 2015).

Anticancer Activities of Benzothiazole Derivatives

Further investigation into N-[4-(benzothiazole-2yl) phenyl]-2-aryloxyacetamide derivatives assesses their anticancer activities. This study highlights the synthesis of derivatives and their evaluation, identifying compounds with notable anticancer activity, thereby contributing to the development of new therapeutic agents (Tay et al., 2012).

Ligand-Protein Interactions and Photovoltaic Efficiency

A comprehensive study on bioactive benzothiazolinone acetamide analogs encompasses spectroscopic and quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling. It underscores the compounds' potential in dye-sensitized solar cells (DSSCs) and their nonlinear optical (NLO) activity, alongside molecular docking to understand binding interactions with Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN3O3S/c22-14-10-11-19-17(12-14)21(16-8-4-5-9-18(16)23)25-26(30(19,28)29)13-20(27)24-15-6-2-1-3-7-15/h1-12H,13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXIJBPCBCQKFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2891941.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2891950.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891953.png)

![(E)-4-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2891954.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B2891956.png)

![3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B2891958.png)